molecular formula C14H11N3O2 B2651580 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine CAS No. 693219-80-6

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B2651580
CAS No.: 693219-80-6
M. Wt: 253.261
InChI Key: OKWKCPGIDMIJJC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a complex organic compound that features a unique fusion of benzodioxin and imidazo[1,2-a]pyrimidine structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both benzodioxin and imidazo[1,2-a]pyrimidine rings allows for diverse interactions with biological targets and the potential for multifunctional therapeutic applications .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-4-15-14-16-11(9-17(14)5-1)10-2-3-12-13(8-10)19-7-6-18-12/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWKCPGIDMIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347872
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693219-80-6
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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